4-Amino-6-dimethylamino-2-methylpyrimidine
Overview
Description
4-Amino-6-dimethylamino-2-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-Amino-6-dimethylamino-2-methylpyrimidine involves its ability to act as a nucleophile. It can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing it to attack aldehyde carbon . This is essentially an aldol condensation .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s molecular structure suggests that it may have good bioavailability due to its small size and the presence of polar amine groups .
Result of Action
Similar compounds have been known to induce a variety of biological responses, ranging from changes in cell signaling pathways to alterations in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-dimethylamino-2-methylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of o-methyl isourea salt with cyanoacetate, followed by methylation and cyclization . Another approach includes the addition of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation with cyanamide and cyclization with a Lewis acid .
Industrial Production Methods
Industrial production of this compound often focuses on optimizing yield and minimizing environmental impact. The use of green chemistry principles, such as reducing the generation of hazardous waste and improving reaction efficiency, is emphasized .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-dimethylamino-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4-Amino-6-dimethylamino-2-methylpyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,6-dimethoxypyrimidine
- 2-Amino-4,6-dimethylpyrimidine
- 2-Amino-4-hydroxy-6-methylpyrimidine
Uniqueness
4-Amino-6-dimethylamino-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or selectivity towards certain molecular targets .
Properties
IUPAC Name |
4-N,4-N,2-trimethylpyrimidine-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-9-6(8)4-7(10-5)11(2)3/h4H,1-3H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNVRXQEEAKXSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281318 | |
Record name | N4,N4,2-Trimethyl-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-58-7 | |
Record name | N4,N4,2-Trimethyl-4,6-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18260-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4,N4,2-Trimethyl-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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